

# In-Depth Technical Guide to N-Isopropylacrylamide-d7

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## Compound of Interest

Compound Name: *N-Isopropylacrylamide-d7*

Cat. No.: *B12387714*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Isopropylacrylamide-d7** (NIPAM-d7), a deuterated analog of N-Isopropylacrylamide (NIPAM). This document details its chemical properties, commercial suppliers, and, critically, its application in the synthesis of stimuli-responsive polymers, often referred to as "smart" polymers. The inclusion of deuterium labels makes NIPAM-d7 an invaluable tool for mechanistic and structural studies of these polymers using techniques such as neutron scattering and nuclear magnetic resonance spectroscopy.

## Core Properties and Suppliers

**N-Isopropylacrylamide-d7** is primarily utilized in research settings for the synthesis of deuterated poly(N-isopropylacrylamide) (pNIPAM-d7). The deuterium labeling on the isopropyl group allows for detailed investigation of polymer chain conformation and dynamics.

## Physicochemical Data

A summary of the key quantitative data for **N-Isopropylacrylamide-d7** is presented in Table 1. This information has been compiled from various chemical suppliers and databases.

Property	Value	Citations
CAS Number	1219803-32-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> D <sub>7</sub> NO	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	120.20 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White Solid	<a href="#">[1]</a>
Purity	Typically ≥98%	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	225.1 ± 13.0 °C at 760 mmHg	<a href="#">[3]</a>
Flash Point	119.7 ± 4.8 °C	<a href="#">[3]</a>
Density	0.9 ± 0.1 g/cm <sup>3</sup>	<a href="#">[3]</a>
Storage Temperature	Room temperature, away from light and moisture	<a href="#">[2]</a>

## Commercial Suppliers

**N-Isopropylacrylamide-d7** is available from several reputable suppliers specializing in research chemicals and isotopically labeled compounds. A non-exhaustive list of suppliers is provided below:

- Benchchem[\[1\]](#)
- Cambridge Isotope Laboratories, Inc.[\[2\]](#)[\[6\]](#)
- Chemsrce[\[3\]](#)
- BOC Sciences[\[5\]](#)
- Eurisotop[\[4\]](#)
- MedChemExpress[\[7\]](#)
- Polymer Source[\[8\]](#)

# Synthesis of Poly(N-Isopropylacrylamide-d7) (pNIPAM-d7)

Deuterated pNIPAM is a thermoresponsive polymer that exhibits a lower critical solution temperature (LCST), undergoing a reversible phase transition from a soluble to an insoluble state in an aqueous solution upon heating. This property is central to its application in areas such as drug delivery and tissue engineering. The synthesis of pNIPAM-d7 microgels is commonly achieved through free-radical polymerization.

## Experimental Protocol: Free-Radical Polymerization

This protocol describes a general method for the synthesis of pNIPAM-d7.

Materials:

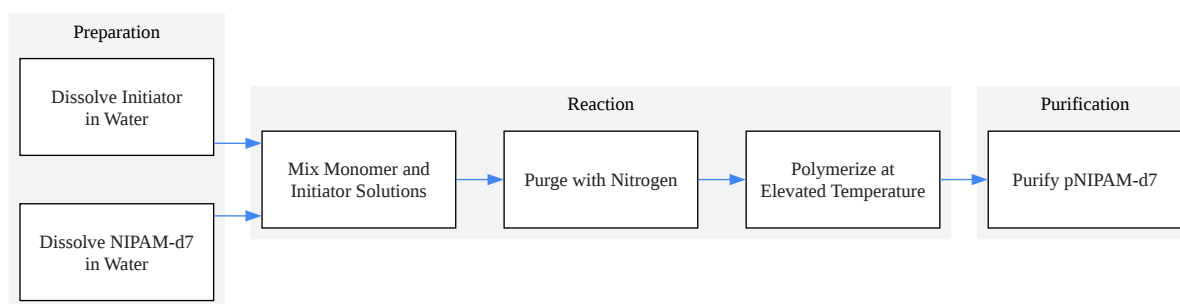
- **N-Isopropylacrylamide-d7** (NIPAM-d7) monomer
- 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AMPA) or similar free-radical initiator
- Distilled water
- Nitrogen gas

Procedure:

- Dissolve the **N-Isopropylacrylamide-d7** monomer in distilled water in a reaction vessel. A typical concentration is around 1 g of monomer per 15 mL of water.[9]
- Prepare a separate solution of the initiator (e.g., 0.4 g of AMPA in distilled water).[9]
- Add the initiator solution dropwise to the monomer solution while stirring.
- Purge the reaction mixture with nitrogen gas for approximately 1 minute to remove dissolved oxygen, which can inhibit polymerization.[9]
- Seal the reaction vessel and place it in a water bath preheated to the desired reaction temperature, typically around 80°C, for several hours (e.g., 5 hours) to allow for polymerization to complete.[9]

- After the reaction is complete, the resulting polymer can be purified. For pNIPAM, this often involves removing water to obtain the polymer as a powder.

### Logical Workflow for pNIPAM-d7 Synthesis



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Caption: A generalized workflow for the synthesis of poly(**N-Isopropylacrylamide-d7**).

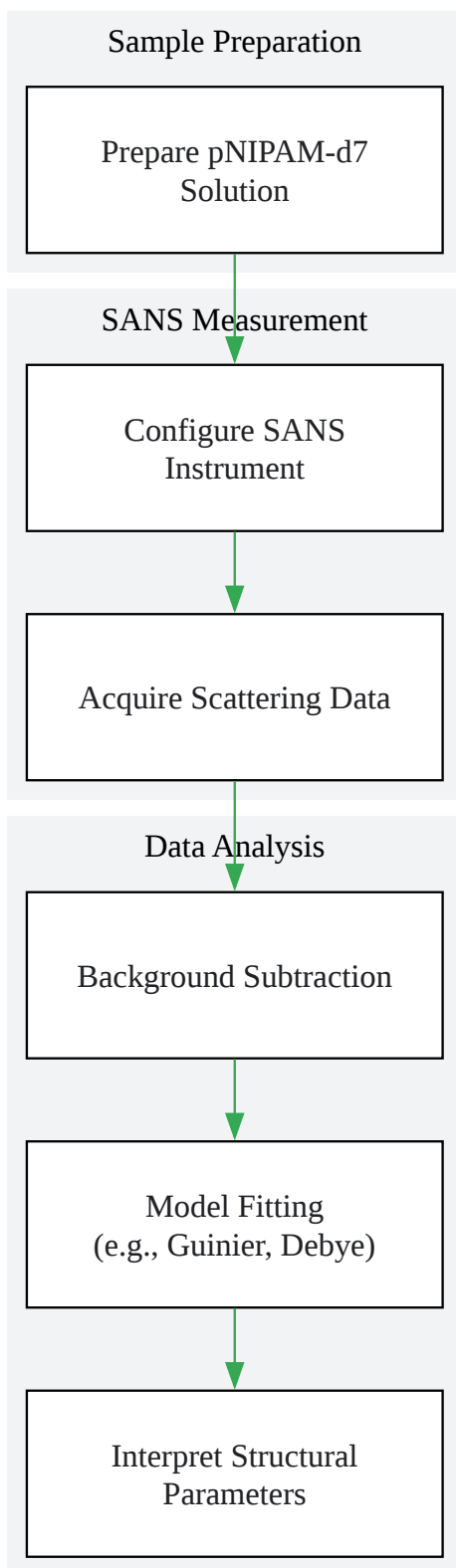
## Characterization Techniques

The deuteration of pNIPAM facilitates its analysis by various sophisticated techniques that are sensitive to isotopic substitution.

### Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for studying the structure of polymers in solution and in bulk on the nanometer to micrometer scale. The significant difference in the neutron scattering length between hydrogen and deuterium makes isotopic labeling a crucial tool for SANS experiments. By using NIPAM-d7, researchers can create contrast between the polymer and a hydrogenous solvent (or vice versa), allowing for the determination of polymer chain conformation, size, and aggregation behavior.

## Experimental Workflow for SANS Analysis

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Caption: A typical workflow for Small-Angle Neutron Scattering analysis of pNIPAM-d7.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is used to confirm the structure of the synthesized polymer. The characteristic peaks of the protons in the pNIPAM backbone and side chains can be identified and integrated to determine the polymer's composition and, in some cases, its molecular weight.

Interpreted  $^1\text{H}$  NMR Peaks for pNIPAM

Chemical Shift (ppm)	Assignment	Citations
~1.03	Methyl group ( $-\text{CH}_3$ ) on the isopropyl group	[10]
~1.47	Methylene group ( $-\text{CH}_2-$ ) on the backbone	[10]
~1.90	Methine group ( $-\text{CH}-$ ) on the backbone	[10]
~3.79	Methine group ( $-\text{CH}-$ ) on the isopropyl group	[10]

Note: In NIPAM-d7, the signals corresponding to the isopropyl group protons would be absent in the  $^1\text{H}$  NMR spectrum, confirming deuteration.

### Signaling Pathway in Thermoresponsive Behavior

The thermoresponsive behavior of pNIPAM is governed by a change in the balance of interactions between the polymer and water molecules. Below the LCST, hydrogen bonding between the amide groups of the polymer and water molecules dominates, leading to a soluble, random coil conformation. Above the LCST, hydrophobic interactions between the isopropyl groups become more favorable, causing the polymer to collapse and expel water, resulting in an insoluble, globular state.

Caption: A diagram illustrating the thermoresponsive transition of pNIPAM.

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